Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields This compound features a benzoate core substituted with a bromophenoxy group, an acetylamino group, and a phenylcarbonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.
Amidation: The 4-bromophenoxyacetyl chloride is reacted with 3-amino-4-(4-phenylcarbonyl)piperazin-1-ylbenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The phenylcarbonyl group can undergo redox reactions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The phenylcarbonyl piperazine moiety suggests it could interact with neurotransmitter receptors or other protein targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-bromo-3-methylphenoxy)acetyl]amino}benzoate
- Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
Uniqueness
Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to the presence of the phenylcarbonyl piperazine moiety, which may confer specific biological activities or chemical reactivity not found in similar compounds.
Properties
Molecular Formula |
C27H26BrN3O5 |
---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C27H26BrN3O5/c1-35-27(34)20-7-12-24(23(17-20)29-25(32)18-36-22-10-8-21(28)9-11-22)30-13-15-31(16-14-30)26(33)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,29,32) |
InChI Key |
LLBXDDNIJHFVKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.